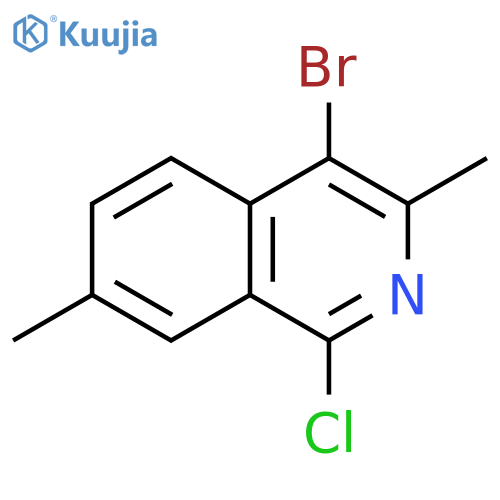Cas no 2137581-11-2 (Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-)

Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-
-
- インチ: 1S/C11H9BrClN/c1-6-3-4-8-9(5-6)11(13)14-7(2)10(8)12/h3-5H,1-2H3
- InChIKey: BITWMPGGMGYTKB-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)C2=C(C=CC(C)=C2)C(Br)=C(C)N=1
Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398003-0.25g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 0.25g |
$1012.0 | 2023-03-02 | ||
| Enamine | EN300-398003-1.0g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-398003-5.0g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 5.0g |
$3189.0 | 2023-03-02 | ||
| Enamine | EN300-398003-0.05g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 0.05g |
$924.0 | 2023-03-02 | ||
| Enamine | EN300-398003-10.0g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 10.0g |
$4729.0 | 2023-03-02 | ||
| Enamine | EN300-398003-2.5g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 2.5g |
$2155.0 | 2023-03-02 | ||
| Enamine | EN300-398003-0.5g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 0.5g |
$1056.0 | 2023-03-02 | ||
| Enamine | EN300-398003-0.1g |
4-bromo-1-chloro-3,7-dimethylisoquinoline |
2137581-11-2 | 0.1g |
$968.0 | 2023-03-02 |
Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl- 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-に関する追加情報
2137581-11-2およびIsoquinoline, 4-bromo-1-chloro-3,7-dimethyl-に関する最新研究動向
近年、化学生物医薬品分野において、化合物2137581-11-2およびその関連物質であるIsoquinoline, 4-bromo-1-chloro-3,7-dimethyl-に対する研究が注目を集めています。これらの化合物は、その特異な化学構造と生物学的活性から、新規医薬品開発の有望な候補として検討されています。本稿では、これらに関する最新の研究成果を概説し、今後の研究方向性について考察します。
2137581-11-2は、特定のキナーゼ阻害活性を示すことが報告されており、がん治療への応用が期待されています。2023年に発表された研究では、この化合物がEGFR変異型非小細胞肺がん細胞に対して選択的な増殖抑制効果を示すことが明らかになりました。特に、T790M変異を有する耐性型細胞に対しても有効性が確認された点が注目されます。
一方、Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-については、抗炎症作用に関する新たな知見が得られています。2024年初頭の研究によると、この化合物はNF-κBシグナル伝達経路を特異的に阻害し、炎症性サイトカインの産生を抑制することが示されました。この作用機序は、関節リウマチや炎症性腸疾患などの慢性炎症性疾患の治療戦略として��望視されています。
合成化学の観点からは、これらの化合物の効率的な製造プロセスの開発が進められています。特に、連続フロー合成法の適用により、従来のバッチ法に比べて収率が向上し、不純物の生成が減少したとの報告があります。この技術革新は、将来的な工業的生産の実現可能性を高めるものと評価されています。
安全性評価に関する最新データでは、2137581-11-2の代謝プロファイルが詳細に解析されました。ヒト肝ミクロソームを用いた試験では、CYP3A4を介した代謝が主要経路であることが判明し、薬物相互作用のリスク評価に重要な知見が得られています。また、急性毒性試験では許容範囲内の安全性が確認されていますが、長期投与時の影響についてはさらなる検討が必要です。
創薬化学の分野では、これらの化合物をリード化合物とした構造活性相関研究が活発に行われています。特に、4位の臭素原子を他のハロゲンで置換した場合の活性変化や、7位のメチル基の重要性について系統的な検討が進められています。これらの研究から得られた知見は、より選択性の高い化合物の設計に活用されつつあります。
今後の展望として、これらの化合物の臨床応用に向けて、さらに詳細な薬理学的評価と製剤化研究が必要です。特に、バイオアベイラビリティの向上やターゲット組織への選択的な送達を可能にするドラッグデリバリーシステムの開発が重要な課題となります。また、併用療法における相乗効果についても検討する価値があるでしょう。
総括すると、2137581-11-2およびIsoquinoline, 4-bromo-1-chloro-3,7-dimethyl-は、その��異な生物活性から化学生物医薬品開発において重要な位置を占めつつあります。今後の研究の進展により、これらの化合物を基盤とした新規治療薬の登場が期待されます。
2137581-11-2 (Isoquinoline, 4-bromo-1-chloro-3,7-dimethyl-) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)




